2-Amino-2-deoxygalacturonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

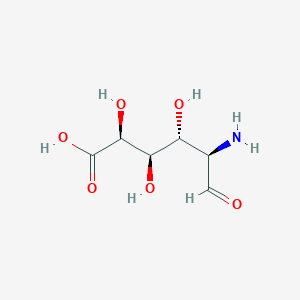

2-Amino-2-deoxygalacturonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO6 and its molecular weight is 193.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Hexuronic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Role in Lipopolysaccharides

Lipopolysaccharide Composition : GalNAcA has been identified as a critical component of the lipopolysaccharides (LPS) from various bacterial strains, including Pseudomonas aeruginosa and Shigella sonnei. In these organisms, GalNAcA is believed to play an essential role in the structural integrity and function of the LPS, particularly in the O-antigenic specificity of the polysaccharide chains .

Glycomimetics Development

Glycomimetics : The unique structure of GalNAcA allows it to be utilized in the synthesis of glycomimetics, which are molecules designed to mimic carbohydrate structures. These compounds can inhibit carbohydrate-protein interactions, making them valuable in drug design for targeting various biological processes .

- Case Study : Research has demonstrated that derivatives of GalNAcA can be modified to enhance their biological activity. For instance, sugar amino acids have been employed to create libraries of glycomimetics that exhibit potent inhibitory effects on carbohydrate-binding proteins, which are crucial in numerous disease mechanisms .

Peptidomimetics Applications

Peptidomimetics : GalNAcA can also serve as a scaffold for designing peptidomimetics. These compounds mimic the structure and function of peptides while offering increased stability and bioavailability. The incorporation of GalNAcA into peptide structures can induce specific secondary conformations, enhancing their therapeutic potential .

- Case Study : A study highlighted the synthesis of cyclic peptides incorporating GalNAcA that exhibited antimicrobial properties against both Gram-negative and Gram-positive bacteria. These findings suggest that GalNAcA-based peptidomimetics could lead to new classes of antibiotics .

Biomedical Research

Potential Therapeutic Uses : The applications of GalNAcA extend into biomedical research, where it is being explored for its potential roles in immunology and cancer therapy. The ability to modify its structure allows researchers to tailor its interactions with biological targets.

- Research Findings : Studies have indicated that modifications to GalNAcA can enhance its immunogenic properties, potentially leading to new vaccine adjuvants or targeted therapies for cancer treatment .

Synthesis Strategies

Synthetic Approaches : The development of GalNAcA derivatives involves various synthetic strategies, including solid-phase synthesis and microwave-assisted methods. These techniques facilitate the rapid generation of diverse libraries of compounds for screening against biological targets .

Analyse Chemischer Reaktionen

Glycosylation Reactions

GalNAcA participates in stereoselective glycosylation to form antigenic polysaccharides. The amino group at C2 significantly influences reaction pathways:

SN2-Type Glycosylation

-

Mechanism : Protected GalNAcA donors (e.g., 2,4-dinitrobenzenesulfonyl [DNs]-protected derivatives) undergo β-selective glycosylation via SN2-like displacement. The electron-withdrawing DNs group stabilizes intermediates (glycosyloxyisochromenylium or contact ion pairs), favoring β-configuration .

-

Example : C(2)-DNsNH-protected selenoglycosides react with nucleophiles (O-, N-, C-) in the presence of Sc(OTf)₃, yielding 1,2-trans glycosaminyl bonds .

Nickel-Catalyzed α-Glycosylation

-

Conditions : Ni(cod)₂/PhCO₂H catalytic system enables α-selective glycosylation (77–87% yield).

-

Key Factors : Ligand electronics and benzylidene protecting groups modulate stereoselectivity .

| Reaction Type | Catalyst/Activator | Selectivity | Yield |

|---|---|---|---|

| SN2 β-Glycosylation | Sc(OTf)₃ | β (1,2-trans) | 37–78% |

| Nickel-Catalyzed | Ni(cod)₂/PhCO₂H | α (1,2-cis) | 77–87% |

Protection and Deprotection Strategies

The amino and carboxylic acid groups require selective protection for synthetic applications:

Amino Group Protection

-

DNs Protection : Enhances β-selectivity in glycosylation by stabilizing zwitterionic intermediates .

-

Benzylidene Protection : Facilitates nickel-catalyzed α-glycosylation; removal via hydrogenolysis restores free amino groups .

Carboxylic Acid Modifications

-

Esterification : Methyl or benzyl esters stabilize the carboxylate during glycosylation.

-

Reduction : Limited data suggest potential reduction to 2-amino-2-deoxygalactitol derivatives under hydrogenation .

Polysaccharide Assembly

GalNAcA is integral to O-antigenic polysaccharides in Pseudomonas aeruginosa and Bordetella pertussis:

Linkage Patterns

-

Core Structure : Branched trisaccharides (e.g., 4-O-(α-D-GlcNAc)-6-O-(α-D-GalNAcA)-D-Glc) are common in LPS .

-

Biosynthetic Role : Acts as a glycosyl acceptor in enzymatic pathways, forming α(1→3) or β(1→4) linkages .

Antigenic Determinants

-

Immunogenicity : The amino group’s spatial arrangement contributes to antibody recognition in Staphylococcus aureus and Citrobacter freundii LPS .

Derivatization of the Amino Group

The C2-amino group undergoes functionalization to produce bioactive analogs:

Acylation

-

Acetylation : Forms 2-acetamido derivatives, mimicking natural Vi-antigens .

-

Alanylation : In Pseudomonas LPS, alanine conjugates (GalNAla) enhance structural diversity .

Azidation

-

Azidochlorination : Reacts with glycals to form 2-azido glycosyl chlorides, enabling "click chemistry" applications .

Stability and Side Reactions

-

Acid Hydrolysis : Stable under mild acidic conditions (4 M HCl, 100°C), but prolonged exposure degrades the glycosidic bond .

-

Tautomerism : In basic conditions, imidic acid formation may lead to side products like N-(1,1-dihydroxy-2-iminoethyl)amide .

Key Research Findings

Eigenschaften

CAS-Nummer |

14307-17-6 |

|---|---|

Molekularformel |

C6H11NO6 |

Molekulargewicht |

193.15 g/mol |

IUPAC-Name |

(2S,3R,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3+,4+,5-/m0/s1 |

InChI-Schlüssel |

BBWFIUXRDWUZMZ-RSJOWCBRSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)N |

Isomerische SMILES |

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)N |

Kanonische SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)N |

Synonyme |

2-amino-2-deoxy-L-galacturonic acid 2-amino-2-deoxygalacturonic acid 2-amino-2-deoxygalacturonic acid, (L)-isomer aminogalacturnoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.